tert-Butyl 4-[4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]tetrahydro-1(2H)-pyridinecarboxylate tert-Butyl 4-[4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]tetrahydro-1(2H)-pyridinecarboxylate
Brand Name: Vulcanchem
CAS No.: 952183-43-6
VCID: VC2287116
InChI: InChI=1S/C14H24N4O2S/c1-14(2,3)20-13(19)18-8-6-10(7-9-18)11-15-16-12(21-5)17(11)4/h10H,6-9H2,1-5H3
SMILES: CC(C)(C)OC(=O)N1CCC(CC1)C2=NN=C(N2C)SC
Molecular Formula: C14H24N4O2S
Molecular Weight: 312.43 g/mol

tert-Butyl 4-[4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]tetrahydro-1(2H)-pyridinecarboxylate

CAS No.: 952183-43-6

Cat. No.: VC2287116

Molecular Formula: C14H24N4O2S

Molecular Weight: 312.43 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl 4-[4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]tetrahydro-1(2H)-pyridinecarboxylate - 952183-43-6

Specification

CAS No. 952183-43-6
Molecular Formula C14H24N4O2S
Molecular Weight 312.43 g/mol
IUPAC Name tert-butyl 4-(4-methyl-5-methylsulfanyl-1,2,4-triazol-3-yl)piperidine-1-carboxylate
Standard InChI InChI=1S/C14H24N4O2S/c1-14(2,3)20-13(19)18-8-6-10(7-9-18)11-15-16-12(21-5)17(11)4/h10H,6-9H2,1-5H3
Standard InChI Key BITIQFWDYHVUHE-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CCC(CC1)C2=NN=C(N2C)SC
Canonical SMILES CC(C)(C)OC(=O)N1CCC(CC1)C2=NN=C(N2C)SC

Introduction

Chemical Identity and Basic Properties

ParameterInformation
CAS Number952183-43-6
IUPAC Nametert-butyl 4-(4-methyl-5-methylsulfanyl-1,2,4-triazol-3-yl)piperidine-1-carboxylate
Molecular FormulaC₁₄H₂₄N₄O₂S
Molecular Weight312.43 g/mol
PubChem Compound ID24213816
Standard InChIInChI=1S/C14H24N4O2S/c1-14(2,3)20-13(19)18-8-6-10(7-9-18)11-15-16-12(21-5)17(11)4/h10H,6-9H2,1-5H3
Standard InChIKeyBITIQFWDYHVUHE-UHFFFAOYSA-N
SMILES NotationCC(C)(C)OC(=O)N1CCC(CC1)C2=NN=C(N2C)SC
Usage ClassificationFor research use only; Not for human or veterinary use

Structural Characteristics

The structural arrangement of this molecule contributes significantly to its chemical behavior and applications in organic synthesis. The triazole heterocycle represents a key structural element with established importance in medicinal chemistry and synthetic applications. The methylsulfanyl group attached to this ring system introduces sulfur chemistry that can be leveraged for further transformations or interactions with biological targets.

A defining feature of this compound is the tert-butyloxycarbonyl (Boc) protection on the piperidine nitrogen. This protection strategy serves multiple purposes in synthetic applications: it prevents unwanted reactions at the nitrogen position during other transformations, it can be selectively removed under acidic conditions, and it often enhances solubility in organic solvents commonly used in synthetic procedures.

Synthesis and Application Contexts

Research Applications

The primary utility of tert-Butyl 4-[4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]tetrahydro-1(2H)-pyridinecarboxylate appears to be as an intermediate in organic synthesis. The triazole-piperidine scaffold represents a molecular architecture with potential relevance to medicinal chemistry, as both triazoles and piperidines frequently appear in pharmacologically active compounds.

The tert-butyloxycarbonyl protection strategy is particularly noteworthy in this context. This protecting group can be selectively removed under acidic conditions without affecting other functional groups, enabling sequential modification of the molecule in a controlled manner. This property is especially valuable in convergent synthesis approaches where complex molecules are assembled from simpler building blocks.

Commercial availability information suggests that this compound can be sourced from chemical suppliers such as Matrix Scientific and VSN Chem, typically in quantities ranging from milligrams to grams. The restricted nature of its availability, requiring approved shipping accounts, indicates potential regulatory oversight for this compound.

Structural ElementPotential Significance
1,2,4-Triazole RingAromatic heterocycle with potential for hydrogen bonding; common in bioactive compounds
Methylsulfanyl GroupIntroduces sulfur chemistry; potential for metabolic modification
Piperidine RingSaturated heterocycle common in pharmaceuticals; provides conformational flexibility
tert-Butyloxycarbonyl GroupProtecting group enabling selective deprotection; enhances lipophilicity

Analytical Characterization Methods

Analytical TechniquePrimary ApplicationInformation Obtained
¹H NMR SpectroscopyStructural confirmationProton environments, coupling patterns
¹³C NMR SpectroscopyCarbon framework analysisCarbon environments, functional group identification
Mass SpectrometryMolecular weight confirmationMolecular ion, fragmentation pattern
Infrared SpectroscopyFunctional group identificationCarbonyl, heterocyclic, and other characteristic vibrations
HPLCPurity assessmentChromatographic profile, impurity detection
TLCReaction monitoringReaction progress, initial purity screening

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